molecular formula C15H13FN2O2S B10947522 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorophenoxy)acetamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B10947522
M. Wt: 304.3 g/mol
InChI Key: WFMUXZLQTIEYDI-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a dimethylthiophene ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:

    Formation of the 3-cyano-4,5-dimethylthiophene ring: This can be achieved through a multi-step process starting from commercially available precursors. The key steps may include nitration, reduction, and cyclization reactions.

    Attachment of the fluorophenoxy group: This step involves the reaction of the 3-cyano-4,5-dimethylthiophene intermediate with a fluorophenol derivative under suitable conditions, such as the presence of a base and a coupling agent.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorophenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include modulation of signal transduction, inhibition of enzyme activity, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-chlorophenoxy)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-bromophenoxy)acetamide: Similar structure with a bromine atom instead of a fluorine atom.

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylphenoxy)acetamide: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorophenoxy)acetamide lies in the presence of the fluorophenoxy group, which can impart distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential biological activity.

Properties

Molecular Formula

C15H13FN2O2S

Molecular Weight

304.3 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C15H13FN2O2S/c1-9-10(2)21-15(13(9)7-17)18-14(19)8-20-12-5-3-11(16)4-6-12/h3-6H,8H2,1-2H3,(H,18,19)

InChI Key

WFMUXZLQTIEYDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)COC2=CC=C(C=C2)F)C

Origin of Product

United States

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